molecular formula C19H18N2O5S2 B2921776 (Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-24-6

(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2921776
CAS RN: 897734-24-6
M. Wt: 418.48
InChI Key: UPKWQTPROQNTAC-VXPUYCOJSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a methylsulfonyl group attached to the benzothiazole ring, and a 2-methylbenzoyl imino group attached to the 2-position of the benzothiazole . The exact properties of this compound would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, which is a relatively stable structure. The methylsulfonyl and 2-methylbenzoyl imino groups could also influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

  • This compound belongs to a broader class of chemicals involved in the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes. These complexes have been explored for their antimicrobial activities against human epidemic-causing bacterial strains. This indicates a potential application in developing new antimicrobial agents (Mishra et al., 2019).
  • Another study focused on the synthesis of Schiff base ligands derived from Mebendazol and 2-Aminobenzothaizol, which were characterized by various spectroscopic techniques. These compounds showed significant antibacterial and antifungal activities, suggesting their use in creating new therapeutic agents (Shaimaa A. Hassan).

Biological Activity

  • A series of iminothiazolidin-4-one acetate derivatives was synthesized and evaluated as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, indicating their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).
  • N-heterocyclic carbenes, a family of compounds related to the mentioned chemical structure, have been used as catalysts in transesterification and acylation reactions. This highlights the compound's relevance in synthetic organic chemistry for creating ester bonds efficiently, which is critical in pharmaceutical synthesis (G. Grasa, R. M. Kissling, S. Nolan, 2002).

Novel Synthesis Methods

  • The compound falls within the scope of research aiming at developing novel synthesis methods for benzothiazole-based heterocycles. These methodologies are significant for the rapid construction of complex molecules with potential biological activities, indicating its utility in drug discovery and development (Ahmed F Darweesh et al., 2016).

properties

IUPAC Name

methyl 2-[2-(2-methylbenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-12-6-4-5-7-14(12)18(23)20-19-21(11-17(22)26-2)15-9-8-13(28(3,24)25)10-16(15)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKWQTPROQNTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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